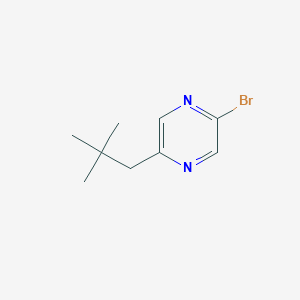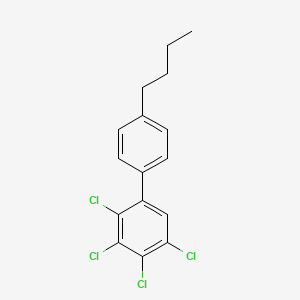
4'-n-Butyl-2,3,4,5-tetrachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their chemical stability and insulating properties. PCBs are known for their environmental persistence and potential health hazards.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods: Industrial production of PCBs, including 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl, was historically conducted through batch processes in chemical plants. The production involved the chlorination of biphenyl in large reactors, followed by purification steps to isolate the specific PCB congeners.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Reduction: The removal of chlorine atoms through reductive dechlorination, often mediated by microbial activity.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be facilitated by zero-valent iron or specific microbial strains.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Hydroxylated PCBs.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in various scientific fields:
Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research on its toxicological effects and potential health risks.
Industry: Historically used in electrical equipment, heat transfer fluids, and other industrial applications.
Mechanism of Action
The mechanism of action of 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components. PCBs can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to cellular damage and toxicity.
Comparison with Similar Compounds
- 2,3,4,5-tetrachlorobiphenyl
- 2,3,4,4’-tetrachlorobiphenyl
- 3,3’,4,4’-tetrachlorobiphenyl
Comparison: 4’-n-Butyl-2,3,4,5-tetrachlorobiphenyl is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. Compared to other tetrachlorobiphenyls, the butyl group may affect its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
88966-70-5 |
|---|---|
Molecular Formula |
C16H14Cl4 |
Molecular Weight |
348.1 g/mol |
IUPAC Name |
1-(4-butylphenyl)-2,3,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C16H14Cl4/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(17)15(19)16(20)14(12)18/h5-9H,2-4H2,1H3 |
InChI Key |
FPVXNYKFPZNACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


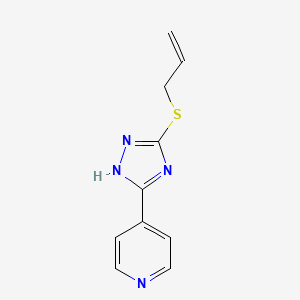
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)
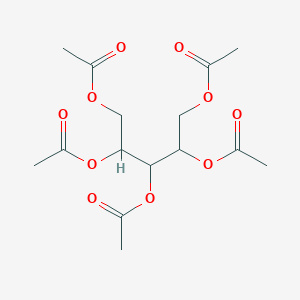
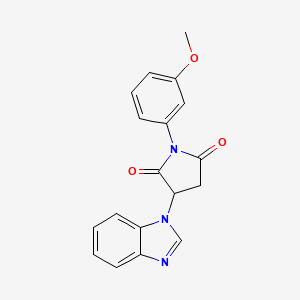
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)






![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
